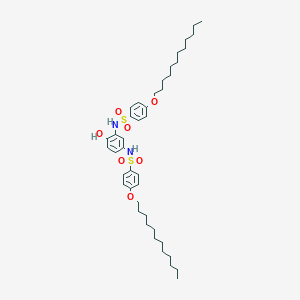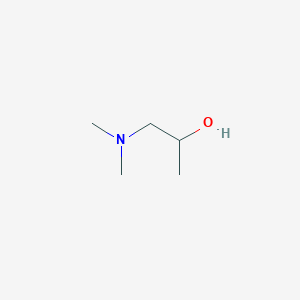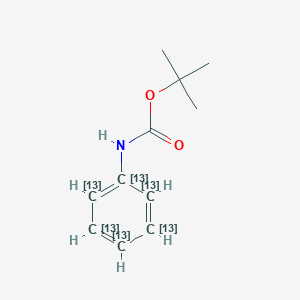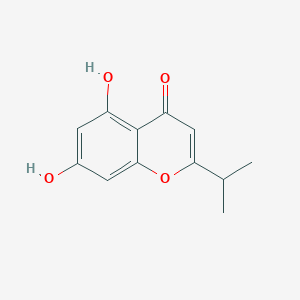
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine, commonly known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
BMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMTA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMTA has also been shown to possess antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
In biochemistry, BMTA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BMTA has also been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors.
In material science, BMTA has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMTA has also been found to interact with metal ions, which may contribute to its antimicrobial and fluorescent properties.
生化学的および生理学的効果
BMTA has been found to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacterial strains, and inhibition of certain enzymes. BMTA has also been shown to induce apoptosis in cancer cells and interact with metal ions. However, the exact biochemical and physiological effects of BMTA are still being studied.
実験室実験の利点と制限
One of the main advantages of BMTA is its ease of synthesis, which makes it readily available for use in lab experiments. BMTA also exhibits potent anticancer and antimicrobial activity, making it a valuable tool for researchers studying these fields. However, one limitation of BMTA is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving BMTA. One area of interest is the development of BMTA-based materials for use in catalysis and sensing applications. Another potential direction is the development of BMTA-based enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of BMTA.
合成法
BMTA can be synthesized using a simple and efficient method involving the reaction of 2-aminobenzimidazole with 2-bromo-4-methylthiazole in the presence of a palladium catalyst. This reaction results in the formation of BMTA as a yellow crystalline solid with a high yield.
特性
CAS番号 |
131185-01-8 |
|---|---|
製品名 |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
分子式 |
C11H10N4S |
分子量 |
230.29 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15) |
InChIキー |
XVLVNBRVOHODDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
同義語 |
2-(2'-benzimidazolyl)amino-4-methylthiazole Bay P 1455 Bay P-1455 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)










![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)